physicochemical properties of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde
physicochemical properties of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core , a halogenated pyrrole derivative of significant interest to medicinal chemistry and synthetic organic chemistry. The pyrrole scaffold is a foundational element in numerous biologically active compounds, and understanding the impact of substitution patterns—specifically N-methylation and di-bromination—is critical for its application in drug design and materials science.[1] This document details experimentally determined values and provides robust, field-proven protocols for their verification, designed for researchers, scientists, and drug development professionals. The methodologies are presented not merely as steps, but with a rationale grounded in chemical principles to ensure data integrity and reproducibility.
Compound Identification and Core Properties
4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is a substituted aromatic heterocyclic compound. The core pyrrole ring is functionalized with an N-methyl group, which enhances lipophilicity and can alter biological target interactions, an aldehyde group at the 2-position, which serves as a versatile synthetic handle, and two bromine atoms at the 4 and 5 positions. These heavy halogens significantly increase the molecule's molecular weight and modulate its electronic properties and potential for halogen bonding.
A summary of its fundamental properties is presented below for rapid reference.
| Property | Data | Source(s) |
| IUPAC Name | 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde | |
| CAS Number | 33694-80-3 | |
| Molecular Formula | C₆H₅Br₂NO | [2][3] |
| Molecular Weight | 266.92 g/mol | Calculated |
| Physical Form | Powder | |
| Melting Point | 118-120 °C | |
| Predicted Solubility | Low aqueous solubility; Soluble in polar aprotic solvents (e.g., DMSO, THF) | [4][5] |
| InChIKey | IVRVZOTUFSXMCV-UHFFFAOYSA-N | [2] |
| SMILES | CN1C(=CC(=C1Br)Br)C=O | [2] |
Melting Point Analysis: A Criterion for Purity and Identity
Theoretical Importance
The melting point is one of the most fundamental and accessible physical properties used to characterize a solid organic compound. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range (typically <1°C) at which the solid transitions to a liquid.[6] The presence of even small amounts of miscible impurities will typically cause a depression in the melting point and a broadening of the melting range.[6] Therefore, accurate determination of the melting point serves as a dual-purpose analytical tool: it helps to confirm the identity of the compound and provides a reliable indication of its purity.
Experimental Data
The reported melting point for 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is 118-120 °C . This narrow two-degree range suggests a high level of purity in the reference sample.
Protocol for Experimental Verification
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp) for accurate and reproducible measurements.
Rationale: A two-stage heating process is employed for efficiency and accuracy. A rapid initial scan quickly identifies the approximate melting range, while a second, slower scan through that range ensures thermal equilibrium between the sample and the heating block, yielding a precise value.[7]
Step-by-Step Methodology:
-
Sample Preparation: If the compound is not a fine powder, gently pulverize a small amount using a clean mortar and pestle. This ensures uniform heat transfer throughout the sample.[7]
-
Capillary Loading: Invert a capillary tube (sealed at one end) and jab the open end into the powder. Tap the sealed end gently on a hard surface or drop the tube down a long, hollow glass tube to pack the sample tightly into the bottom. The final packed sample height should be 2-3 mm.[7]
-
Initial Rapid Determination (Optional but Recommended):
-
Place the loaded capillary into the apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/minute).
-
Record the approximate temperature at which the sample melts. This value is for guidance only.
-
Allow the apparatus to cool significantly before the next step.
-
-
Accurate Determination:
-
Use a fresh, newly packed capillary tube. Re-melting a sample can lead to decomposition or changes in crystal structure, resulting in erroneous readings.[7]
-
Set the starting temperature to approximately 15-20 °C below the approximate melting point found in the rapid run.
-
Set a slow heating rate of 1-2 °C/minute.
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely liquefied.
-
The melting range is reported as T₁ - T₂.
-
-
Validation: Repeat the accurate determination with a second fresh sample to ensure reproducibility. The results should be consistent within one degree.
Visualization: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Solubility Profile: Guiding Formulation and Application
Significance in Research and Development
Solubility is a critical physicochemical parameter that dictates a compound's utility in numerous applications. In drug development, aqueous solubility directly influences bioavailability and formulation strategies. In synthetic chemistry, solvent selection is paramount for achieving optimal reaction conditions, yields, and purification efficiency. A systematic solubility assessment provides a practical roadmap for handling the compound.
Predicted Solubility and Structural Rationale
The structure of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde contains both polar and non-polar features.
-
Polar Features: The aldehyde group (C=O) and the pyrrole nitrogen can participate in dipole-dipole interactions.
-
Non-polar Features: The dibrominated pyrrole ring and the N-methyl group contribute significantly to the molecule's lipophilicity and surface area.
Based on this, the compound is predicted to have low solubility in water and high solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane (DCM). The related, unmethylated 4,5-dibromo-1H-pyrrole-2-carbaldehyde is noted to be soluble in organic solvents.[4]
Protocol for Systematic Solubility Assessment
This qualitative protocol establishes the compound's solubility class by testing it against a series of solvents with varying properties.[8][9][10]
Methodology:
-
Preparation: For each test, add approximately 10 mg of the compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent in 0.25 mL portions. After each addition, vigorously shake or vortex the tube for at least 30 seconds.[10]
-
Observation: A compound is deemed "soluble" if no solid particles are visible to the naked eye.
-
Testing Sequence: Perform the tests in the following order, proceeding to the next step only if the compound is insoluble in the previous solvent.
-
a. Water: To determine aqueous solubility.
-
b. 5% Aqueous HCl: To determine if the compound has a basic functional group (e.g., an amine) that can be protonated to form a soluble salt.[8]
-
c. 5% Aqueous NaOH: To determine if the compound has a sufficiently acidic proton (e.g., a phenol or carboxylic acid) that can be deprotonated to form a soluble salt.[8]
-
d. Organic Solvents: Independently test solubility in a range of common lab solvents to establish a practical working profile. Recommended solvents include:
-
Dimethyl Sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Hexanes
-
-
Visualization: Solubility Classification Flowchart
Caption: Systematic workflow for solubility classification.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the chemical structure of a synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for unambiguous structure elucidation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, it will confirm the presence and connectivity of the methyl, aldehyde, and pyrrole protons and their corresponding carbons.
-
Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
-
~7.0-7.5 ppm (singlet, 1H): The isolated C3-proton on the pyrrole ring.
-
~9.5-10.0 ppm (singlet, 1H): The aldehyde proton (-CHO).
-
~3.8-4.2 ppm (singlet, 3H): The N-methyl protons (-CH₃).
-
-
Expected ¹³C NMR Spectrum:
-
~180-190 ppm: The aldehyde carbonyl carbon.
-
~110-140 ppm: Four distinct signals for the four carbons of the pyrrole ring.
-
~35-40 ppm: The N-methyl carbon.
-
-
Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire standard ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Further 2D experiments like COSY and HSQC can be run to confirm assignments but are not strictly necessary for this simple structure.
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the presence of specific functional groups, which have characteristic vibration frequencies. For this molecule, the most prominent feature will be the strong carbonyl stretch of the aldehyde.
-
Expected Key Absorptions:
-
1660-1700 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the conjugated aldehyde.[11][12]
-
2820-2880 cm⁻¹ and 2720-2780 cm⁻¹: Two weak to medium peaks characteristic of the C-H stretch of an aldehyde proton (Fermi doublet).
-
~3100 cm⁻¹: C-H stretching for the aromatic pyrrole ring.
-
~2950 cm⁻¹: C-H stretching for the N-methyl group.
-
500-650 cm⁻¹: C-Br stretching vibrations.
-
-
Protocol for IR Analysis (ATR):
-
Place a small, clean spatula tip of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound and crucial information about its elemental composition through isotopic patterns. The presence of two bromine atoms creates a highly distinctive pattern that serves as a powerful validation tool.
-
Expected Data (High-Resolution ESI-MS):
-
Molecular Ion: The calculated monoisotopic mass is 264.873 g/mol . A high-resolution instrument should detect the [M+H]⁺ ion at m/z 265.881.
-
Key Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). For a molecule with two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion cluster:
-
[M]⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1 , providing definitive evidence for the presence of two bromine atoms.
-
-
-
Protocol for MS Analysis:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode and analyze the molecular ion region for the exact mass and the characteristic Br₂ isotopic pattern.
-
Visualization: Spectroscopic Confirmation Workflow
Caption: Integrated workflow for spectroscopic structural validation.
Chemical Stability and Storage
General Considerations
Halogenated pyrroles are generally stable under standard laboratory conditions. However, like many complex organic molecules, they can be susceptible to degradation over long periods or under harsh conditions. Potential degradation pathways could involve oxidation of the aldehyde group or reactions involving the electron-rich pyrrole ring. While protein-bound pyrroles have shown stability in aqueous solutions[13], the stability of the free aldehyde should be empirically determined for long-term applications.
Recommended Storage Protocol
To ensure the long-term integrity of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde, the following storage conditions are recommended:
-
Temperature: Store at low temperatures (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using an amber vial or storing in a dark location.
-
Moisture: Keep in a tightly sealed container in a desiccated environment.
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- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- Bromination of tetrapyrrolic scaffolds: a sustainable approach.
- Study of Novel Pyrrole Deriv
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- Brominated pyrrole alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elev
- 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid. TargetMol.
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